4-Ethoxy-1H-pyrazole
Overview
Description
4-Ethoxy-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that 4-Ethoxy-1H-pyrazole may interact with biological targets related to these diseases.
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have demonstrated superior antipromastigote activity, which is more active than standard drugs . This suggests that this compound might interact with its targets in a similar manner, leading to significant changes in the target cells.
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect pathways related to these diseases.
Pharmacokinetics
The physicochemical properties of the compound, such as its log kow value , can provide some insights into its potential bioavailability and pharmacokinetic behavior.
Result of Action
Given the known activities of pyrazole derivatives, it can be inferred that this compound may have significant effects on the cells of the organisms against which it shows activity .
Action Environment
The compound’s success in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions , suggests that it may be relatively stable and effective under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1H-pyrazole typically involves a cyclocondensation reaction between a suitable hydrazine and a carbonyl compound. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include pyrazole-4-carboxylic acids, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
4-Ethoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: This compound is used in the development of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole: The parent compound of the pyrazole family.
3,5-Dimethyl-1H-pyrazole: Known for its use as a corrosion inhibitor.
4-Methyl-1H-pyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-Ethoxy-1H-pyrazole is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-ethoxy-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-8-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNZDDUXRNPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541922 | |
Record name | 4-Ethoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81437-10-7 | |
Record name | 4-Ethoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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